molecular formula C16H17N5O4 B1256801 UC-1V150

UC-1V150

Cat. No.: B1256801
M. Wt: 343.34 g/mol
InChI Key: SHNIBVWXUOEWTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UC-1V150 is a synthetic compound known for its unique structure and potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a purine ring system substituted with amino, hydroxy, and methoxyethoxy groups, as well as a benzaldehyde moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UC-1V150 typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

UC-1V150 can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The amino and hydroxy groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: 4-[6-Amino-8-hydroxy-2-(2-methoxyethoxy)purin-9-ylmethyl]benzoic acid.

    Reduction: 4-[6-Amino-8-hydroxy-2-(2-methoxyethoxy)purin-9-ylmethyl]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

UC-1V150 has several scientific research applications:

Mechanism of Action

The mechanism of action of UC-1V150 involves its interaction with specific molecular targets and pathways. As a Toll-like receptor 7 agonist, it activates immune cells, leading to the release of cytokines and chemokines. This activation enhances both innate and adaptive immune responses, making it a potential candidate for immunotherapy .

Comparison with Similar Compounds

Similar Compounds

    Imiquimod: Another Toll-like receptor 7 agonist used in the treatment of skin cancers.

    Resiquimod: A related compound with similar immune-modulating properties.

Uniqueness

UC-1V150 is unique due to its specific substitution pattern on the purine ring and the presence of the benzaldehyde moiety.

Properties

Molecular Formula

C16H17N5O4

Molecular Weight

343.34 g/mol

IUPAC Name

4-[[6-amino-2-(2-methoxyethoxy)-8-oxo-7H-purin-9-yl]methyl]benzaldehyde

InChI

InChI=1S/C16H17N5O4/c1-24-6-7-25-15-19-13(17)12-14(20-15)21(16(23)18-12)8-10-2-4-11(9-22)5-3-10/h2-5,9H,6-8H2,1H3,(H,18,23)(H2,17,19,20)

InChI Key

SHNIBVWXUOEWTA-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC=C(C=C3)C=O)N

Synonyms

4-((6-amino-2-(2- methoxyethoxy)-8-oxo-7,8-dihydro-9H-purin-9- yl)methyl)benzaldehyde
UC-1V150

Origin of Product

United States

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